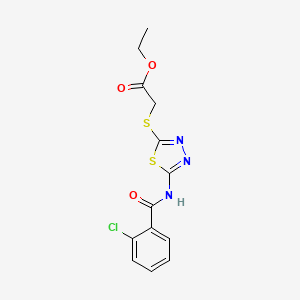
Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate or 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one with four substituted carbonyl chlorides at 0 °C . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as FTIR, 1H NMR spectroscopy, and mass spectrometry . Crystal structures of some compounds were also studied by X-ray analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds have been studied . For example, the reaction of amines or amino acid esters with benzoxazine derivatives or the DCC coupling of 2-substitutedbenzamido benzoic acid with amines or amino acid esters has been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported . For example, benzamide, a related compound, appears as a white solid in powdered form and as colorless crystals in crystalline form. It is slightly soluble in water and soluble in many organic solvents .
Aplicaciones Científicas De Investigación
α-Glucosidase Inhibitors in Diabetes Treatment
Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has been studied for its potential as an α-glucosidase inhibitor, a significant area in type 2 diabetes treatment. The compound was found to be potent in inhibiting α-glucosidase, suggesting its relevance in anti-diabetic drug discovery developments (Saeedi et al., 2020).
Antitumor Activities
A study on 1,3,4-thiadiazole derivatives, including ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, revealed significant antitumor activities against human tumor cell lines. These findings indicate the potential of such compounds in developing new treatments for cancer (Almasirad et al., 2016).
Fungicidal Activity
Research on 1,3,4-thiadiazole compounds demonstrated fungicidal activity against rice sheath blight, a major disease in rice cultivation. This suggests the potential application of these compounds in agricultural fungicides (Chen, Li, & Han, 2000).
Glutaminase Inhibitors
This compound analogs have been evaluated as glutaminase inhibitors, which is crucial in understanding the therapeutic potential of GLS inhibition in various diseases (Shukla et al., 2012).
Antimicrobial and Surface Activities
The compound's derivatives have shown promising results in antimicrobial and surface activities, highlighting its potential in developing new antimicrobial agents (El-Sayed & Shaldom, 2015).
Anti-inflammatory and Analgesic Agents
1,3,4-Thiadiazole derivatives, including those related to this compound, have been investigated for their anti-inflammatory and analgesic properties, opening avenues for new therapeutic agents in these areas (Shkair et al., 2016).
Antituberculosis Agents
The compound's derivatives exhibited significant activity against Mycobacterium tuberculosis, suggesting their potential use in developing new antituberculosis drugs (Foroumadi, Mirzaei, & Shafiee, 2001).
Mecanismo De Acción
Target of Action
Similar compounds, such as thiazolylcarboxamide derivatives, have been found to exhibit antibacterial and antifungal activities . They have been screened against various bacteria and fungi, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus .
Mode of Action
It can be inferred from related compounds that it may interact with its targets by binding to specific enzymes or proteins, thereby inhibiting their function and leading to the death of the pathogenic cells .
Biochemical Pathways
Based on the antibacterial and antifungal activities of related compounds, it can be inferred that this compound may interfere with essential biochemical pathways in the target organisms, leading to their death .
Pharmacokinetics
The bioavailability of similar compounds is often influenced by factors such as solubility, stability, and the presence of functional groups that facilitate transport across biological membranes .
Result of Action
Based on the antibacterial and antifungal activities of related compounds, it can be inferred that this compound may lead to the death of the target organisms by inhibiting essential enzymes or proteins .
Direcciones Futuras
The future directions for the study of “Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate” and related compounds could involve further exploration of their synthesis, characterization, and potential applications . This could include studying their biological activity, crystal structure, and potential use in the treatment of various diseases .
Propiedades
IUPAC Name |
ethyl 2-[[5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-5-3-4-6-9(8)14/h3-6H,2,7H2,1H3,(H,15,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMZJJHXFHSIOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride](/img/structure/B2405589.png)
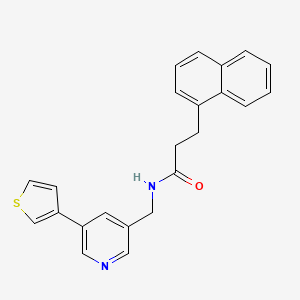
![N1-(3-morpholinopropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2405591.png)
![4-methoxy-N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2405592.png)

![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2405597.png)

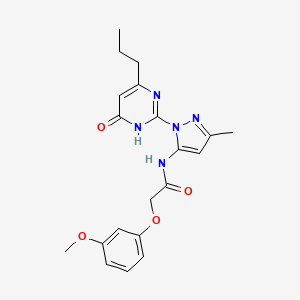

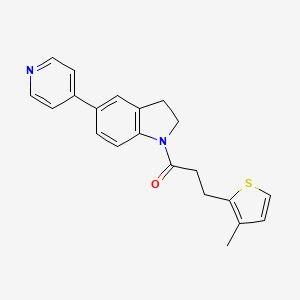

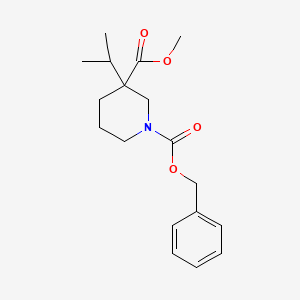
![N-(4-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2405610.png)
![3-butyl-1-(3-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2405611.png)